molecular formula C19H24N6 B2419093 2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine CAS No. 2034315-47-2

2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B2419093
CAS No.: 2034315-47-2
M. Wt: 336.443
InChI Key: LJMFLYUNKBVPIL-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms

Scientific Research Applications

2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for various applications.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Final Coupling with the Pyrimidine Derivative: The final step involves coupling the pyridazine core with the pyrimidine derivative, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets in the body. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-6-(piperazin-1-yl)pyridazine: Similar core structure but lacks the pyrimidine derivative.

    4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine: Contains a pyrimidine core instead of a pyridazine core.

Uniqueness

2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine is unique due to the presence of both pyridazine and pyrimidine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-13-12-18(21-19(20-13)15-4-5-15)25-10-8-24(9-11-25)17-7-6-16(22-23-17)14-2-3-14/h6-7,12,14-15H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMFLYUNKBVPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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